2-Cyano-2-phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-cyano-2-phenylacetic acid and its derivatives can be achieved through various chemical pathways. For instance, the flash photolytic generation of the enol form of α-cyano-α-phenylacetic acid has been observed in aqueous solutions, revealing the keto-enol equilibrium constants and acid dissociation constants that interrelate all keto and enol forms in that medium (Andraos et al., 1994). This provides insights into the stability and reactivity of the compound under various conditions.
Molecular Structure Analysis
The molecular and crystal structure of derivatives of 2-cyano-2-phenylacetic acid, such as substituted 2-amino-4H-benzo[f]chromenes, has been established through X-ray diffraction analysis, offering a detailed view of the compound's structural features (Shestopalov et al., 2002).
Chemical Reactions and Properties
The decarboxylation of 2-cyano-2-phenylpropanoic acid in the presence of a catenane showcases the compound's ability to undergo significant chemical transformations, which can be utilized in the development of molecular switches and other novel chemical processes (Berrocal et al., 2016).
Physical Properties Analysis
The physical properties of 2-cyano-2-phenylacetic acid derivatives have been studied, including their optoelectronic properties which are crucial for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices (Fonkem et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of 2-cyano-2-phenylacetic acid reveal its reactivity and potential as a precursor for various organic syntheses. The iodide-catalyzed reduction of mandelic acids to phenylacetic acids presents a scalable synthesis pathway that illustrates the versatility of 2-cyano-2-phenylacetic acid derivatives in organic synthesis (Milne et al., 2011).
Scientific Research Applications
Forensic Science Application : 2-Cyano-2-phenylacetic acid is involved in the synthesis of phenyl-2-propanone (P2P), a precursor in the illicit manufacture of amphetamines. Differentiation of illicit P2P synthesized from phenylacetic acid with acetic anhydride versus lead (II) acetate has been explored, identifying reaction-specific compounds for forensic purposes (Allen, Stevenson, Nakamura, & Ely, 1992).
Biochemical Research : In biochemical research, α-Cyano-β-phenylglyceric acid, related to 2-Cyano-2-phenylacetic acid, has been prepared and studied for its properties and decomposition pathways (Hopkins & Chisholm, 1946).
Pharmacology and Drug Development : Phenylacetic acid derivatives, closely related to 2-Cyano-2-phenylacetic acid, have been investigated for their potential as non-steroidal anti-inflammatory agents, with some compounds showing significant inhibition of cyclooxygenase activity (Silvestri, Pagnozzi, Valoti, & Fusi, 1994).
Organic Chemistry Synthesis : In the field of organic synthesis, 2-Cyano-2-phenylacetic acid derivatives have been used for the preparation of biologically active 2-aryl-1,3-cyclohexanediones, highlighting their importance in synthetic organic chemistry (Miikkulainen, Bryant, Cornelius, Karpov, Stanley, & Yong, 2006).
Optoelectronic Research : Theoretical studies have been conducted on derivatives of 2-Cyano-2-phenylacetic acid, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, to understand their structural, optoelectronic, and thermodynamic properties, indicating potential applications in nonlinear optical materials (Fonkem, Ejuh, Tchangnwa Nya, Yossa Kamsi, & Ndjaka, 2019).
Safety And Hazards
2-Cyano-2-phenylacetic acid has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Cyano-2-phenylacetic acid .
properties
IUPAC Name |
2-cyano-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFPBXQCCCIWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901110 | |
Record name | NoName_170 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-phenylacetic acid | |
CAS RN |
14025-79-7 | |
Record name | α-Cyanobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14025-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-cyano-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014025797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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